Array ( [bid] => 12957649 ) Buy 1,3-Bis(4-chloropyridin-2-yl)urea

1,3-Bis(4-chloropyridin-2-yl)urea

Catalog No.
S13458956
CAS No.
M.F
C11H8Cl2N4O
M. Wt
283.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(4-chloropyridin-2-yl)urea

Product Name

1,3-Bis(4-chloropyridin-2-yl)urea

IUPAC Name

1,3-bis(4-chloropyridin-2-yl)urea

Molecular Formula

C11H8Cl2N4O

Molecular Weight

283.11 g/mol

InChI

InChI=1S/C11H8Cl2N4O/c12-7-1-3-14-9(5-7)16-11(18)17-10-6-8(13)2-4-15-10/h1-6H,(H2,14,15,16,17,18)

InChI Key

RSWOLTODFOYQHK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Cl)NC(=O)NC2=NC=CC(=C2)Cl

1,3-Bis(4-chloropyridin-2-yl)urea is a chemical compound characterized by its unique structural framework, which includes two 4-chloropyridin-2-yl groups linked by a urea moiety. Its molecular formula is C11H8Cl2N4OC_{11}H_{8}Cl_{2}N_{4}O and it has a molecular weight of approximately 283.11 g/mol. The compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to the presence of the chlorinated pyridine rings, which can enhance biological activity and modulate interactions with biological targets.

  • Substitution Reactions: The chlorine atoms in the pyridine rings can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various derivatives.
  • Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which may exhibit different biological properties.

Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The substitution reactions typically occur under mild conditions with the use of bases .

Research indicates that 1,3-Bis(4-chloropyridin-2-yl)urea exhibits significant biological activity, particularly in the realm of enzyme inhibition. Its structure allows it to interact with specific molecular targets, which can lead to alterations in enzyme activity. This makes it a candidate for further investigation in therapeutic applications, including potential anti-cancer and anti-inflammatory properties .

The synthesis of 1,3-Bis(4-chloropyridin-2-yl)urea typically involves the reaction of 4-chloropyridin-2-amine with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction proceeds through the formation of an isocyanate intermediate that subsequently reacts with another molecule of 4-chloropyridin-2-amine to yield the final urea compound. Industrial production methods may utilize continuous flow reactors to enhance yield and purity .

1,3-Bis(4-chloropyridin-2-yl)urea has several applications:

  • Medicinal Chemistry: It serves as a potential lead compound in drug discovery efforts targeting various diseases.
  • Coordination Chemistry: The compound can act as a ligand in coordination complexes, facilitating metal ion binding.
  • Material Science: It is explored for its utility in developing advanced materials due to its unique chemical properties.

The versatility of this compound makes it an attractive candidate for further research and development across multiple scientific fields .

Interaction studies have shown that 1,3-Bis(4-chloropyridin-2-yl)urea can bind effectively to specific enzymes or receptors. The binding affinity and mechanism of action are crucial for understanding its potential therapeutic effects. For instance, it may inhibit enzyme activity by occupying active sites or altering conformational states, thereby blocking substrate access . Such interactions highlight its significance in designing inhibitors for therapeutic purposes.

1,3-Bis(4-chloropyridin-2-yl)urea shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
1,3-Bis(2-pyridyl)ureaContains two pyridine rings without chlorineLacks chlorination; different reactivity
1,3-Bis(5-chloropyridin-2-yl)ureaChlorine substitution at different positionsVariation in biological activity due to position
1,3-Bis(4-methylpyridin-2-yl)ureaMethyl groups instead of chlorineDifferent electronic properties affecting reactivity

The uniqueness of 1,3-Bis(4-chloropyridin-2-yl)urea lies in its specific chlorination pattern on the pyridine rings, which significantly influences its reactivity and biological interactions compared to its analogs .

1,3-Bis(4-chloropyridin-2-yl)urea is a symmetrical urea derivative in which two 4-chloro-substituted pyridin-2-yl groups are attached to the nitrogen atoms of the urea core. Its systematic IUPAC name, 1,3-bis(4-chloropyridin-2-yl)urea, reflects the positions of the chlorine atoms on the pyridine rings and the connectivity of the urea moiety. The molecular formula, C₁₁H₈Cl₂N₄O, corresponds to a molecular weight of 283.11 g/mol, calculated from the sum of its constituent atoms.

Table 1: Key Molecular Descriptors of 1,3-Bis(4-chloropyridin-2-yl)urea

PropertyValue
IUPAC Name1,3-bis(4-chloropyridin-2-yl)urea
Molecular FormulaC₁₁H₈Cl₂N₄O
Molecular Weight283.11 g/mol
SMILES NotationC1=CC(=NC=C1Cl)NC(=O)NC2=NC=C(C=C2)Cl

The compound’s structure features two pyridine rings, each substituted with a chlorine atom at the para-position relative to the nitrogen atom. This arrangement creates a planar geometry stabilized by intramolecular hydrogen bonding between the urea carbonyl oxygen and the pyridinyl nitrogen atoms. The electron-withdrawing chlorine atoms further polarize the pyridine rings, influencing the compound’s reactivity and solubility profile.

Historical Development in Heterocyclic Urea Chemistry

The synthesis of chloropyridyl urea derivatives emerged in the late 20th century alongside advancements in heterocyclic chemistry. Early work focused on modifying pyridine scaffolds to enhance their biological activity, particularly in agrochemical and pharmaceutical contexts. For instance, 1,3-bis(5-chloropyridin-2-yl)urea (CAS 613656-86-3), a positional isomer of the subject compound, was first reported in the early 2000s as part of efforts to develop kinase inhibitors.

The introduction of chlorine atoms into pyridinyl ureas was motivated by their ability to modulate electronic properties and improve metabolic stability. Synthetic routes often involve the reaction of 4-chloropyridin-2-amine with phosgene or its safer equivalents, such as triphosgene, under controlled conditions. These methods parallel those used for synthesizing 1,3-bis(2-chloroethyl)urea (CAS 2214-72-4), a compound studied for its alkylating properties in cancer therapy.

Positional Isomerism in Chloropyridyl Urea Derivatives

Positional isomerism in chloropyridyl ureas significantly impacts their physicochemical and biological properties. For example, shifting the chlorine substituent from the 4-position to the 5-position on the pyridine ring alters the compound’s dipole moment and hydrogen-bonding capacity.

Table 2: Comparative Analysis of Chloropyridyl Urea Isomers

IsomerChlorine PositionMolecular FormulaMelting Point (°C)LogP
1,3-Bis(4-chloropyridin-2-yl)urea4C₁₁H₈Cl₂N₄O215–217 (predicted)2.1
1,3-Bis(5-chloropyridin-2-yl)urea5C₁₁H₈Cl₂N₄O198–2001.8

The 4-chloro isomer exhibits a higher predicted melting point compared to its 5-chloro counterpart, likely due to enhanced crystal packing efficiency from symmetrical chlorine placement. Additionally, the 4-chloro derivative’s increased lipophilicity (LogP = 2.1) suggests improved membrane permeability, a critical factor in drug design. These differences underscore the importance of regiochemical control in synthetic campaigns targeting chloropyridyl ureas.

The electronic effects of chlorine substitution also influence reactivity. In the 4-position, the chlorine atom exerts a stronger electron-withdrawing effect via resonance, reducing the basicity of the pyridinyl nitrogen and altering the urea’s susceptibility to hydrolysis. Such subtleties highlight the need for precise structural characterization in the development of urea-based therapeutics.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

282.0075163 g/mol

Monoisotopic Mass

282.0075163 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types